(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17BrN2O3S2 and its molecular weight is 441.36. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is part of a class of chemicals known as thiazolidinones, which have been extensively studied for their potential biological activities. The synthesis of similar thiazolidin-4-ones involves the condensation of aldehydes with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid and sodium acetate, yielding various derivatives. These compounds, when treated with morpholine, form thiazolin-4-one derivatives, suggesting a versatile synthetic pathway that could potentially apply to the synthesis of (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one (Kandeel, 2006).
Antimicrobial Applications
Thiazolidinone derivatives have shown significant antimicrobial activity. For instance, novel derivatives prepared from biphenyl-4-carboxylic acid exhibited considerable in vitro antimicrobial effectiveness against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger. Among these, certain derivatives were identified as highly effective antimicrobial compounds, highlighting the potential of thiazolidinone derivatives in antimicrobial applications (Deep et al., 2014).
Anticancer and QSAR Studies
Thiazolidinone derivatives, including those combined with quinazolinone, have been synthesized and evaluated for their anticancer properties. These compounds were tested against human colon cancer cell lines, with some showing higher potency than standard drugs like 5-fluorouracil. Quantitative structure-activity relationship (QSAR) models suggested that the antimicrobial activity of these derivatives is influenced by topological and electronic parameters, indicating a methodical approach to enhancing their biological activities (Deep et al., 2013).
Supramolecular Self-Assembly
Thioxothiazolidinone derivatives exhibit interesting supramolecular assembly behaviors due to hydrogen bonding and diverse π-hole interactions. A study on 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives revealed that noncovalent interactions, including C-H⋯π, π⋯π, and lp⋯π-hole interactions, play a significant role in stabilizing three-dimensional supramolecular frameworks. These findings suggest potential applications in material science and nanotechnology (Andleeb et al., 2017).
Eigenschaften
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S2/c18-13-3-1-2-12(10-13)11-14-16(22)20(17(24)25-14)5-4-15(21)19-6-8-23-9-7-19/h1-3,10-11H,4-9H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSPDFMZCHVFI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.